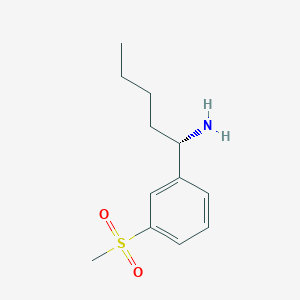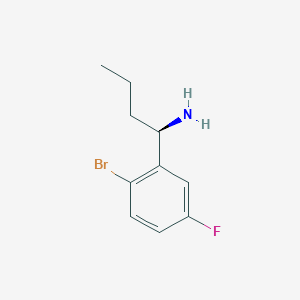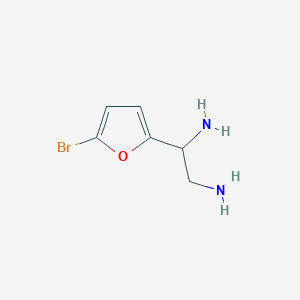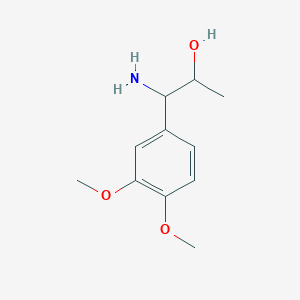
(S)-1-(3-(Methylsulfonyl)phenyl)pentan-1-aminehcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3-(Methylsulfonyl)phenyl)pentan-1-amine hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a pentan-1-amine backbone. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-(Methylsulfonyl)phenyl)pentan-1-amine hydrochloride typically involves multiple steps. One common route starts with the preparation of the intermediate 3-(Methylsulfonyl)benzaldehyde. This intermediate is then subjected to a reductive amination reaction with (S)-1-aminopentane in the presence of a reducing agent such as sodium cyanoborohydride. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-(Methylsulfonyl)phenyl)pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methylsulfonyl group, yielding a simpler amine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Simpler amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
(S)-1-(3-(Methylsulfonyl)phenyl)pentan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(3-(Methylsulfonyl)phenyl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride
- (S)-1-(3-(Methylsulfonyl)phenyl)hexan-1-amine hydrochloride
- (S)-1-(3-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride
Uniqueness
(S)-1-(3-(Methylsulfonyl)phenyl)pentan-1-amine hydrochloride is unique due to its specific structural features, such as the length of the pentan-1-amine backbone and the presence of the methylsulfonyl group
Properties
Molecular Formula |
C12H19NO2S |
|---|---|
Molecular Weight |
241.35 g/mol |
IUPAC Name |
(1S)-1-(3-methylsulfonylphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H19NO2S/c1-3-4-8-12(13)10-6-5-7-11(9-10)16(2,14)15/h5-7,9,12H,3-4,8,13H2,1-2H3/t12-/m0/s1 |
InChI Key |
VJOLWKVOXVESGB-LBPRGKRZSA-N |
Isomeric SMILES |
CCCC[C@@H](C1=CC(=CC=C1)S(=O)(=O)C)N |
Canonical SMILES |
CCCCC(C1=CC(=CC=C1)S(=O)(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-4-[(2S)-pyrrolidin-2-yl]aniline](/img/structure/B13045242.png)

![1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13045255.png)



![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine](/img/structure/B13045285.png)
![Tert-butyl 7-(3-methoxy-4-(methoxycarbonyl)phenyl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13045291.png)
![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13045295.png)


![2-Benzyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B13045308.png)


